3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
3-Methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a tricyclic core structure fused with a pyrimidine ring. The compound features a 3-methyl group at the indole nitrogen and a 4-(trifluoromethyl)benzylthio substituent at the pyrimidine C2 position. This substitution pattern distinguishes it from other analogs in the pyrimido[5,4-b]indole family, where variations in substituents (e.g., alkyl chains, aryl groups, or heterocycles) modulate physicochemical and biological properties .
Properties
IUPAC Name |
3-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c1-25-17(26)16-15(13-4-2-3-5-14(13)23-16)24-18(25)27-10-11-6-8-12(9-7-11)19(20,21)22/h2-9,23H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHXSYVFDFTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimido[5,4-b]indole backbone with a trifluoromethylbenzylthio group, which may influence its biological properties. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- Antimicrobial Activity : Many pyrimidine derivatives have shown promise as antimicrobial agents. The presence of sulfur in the thioether moiety may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways.
- Anticancer Properties : Compounds containing indole and pyrimidine frameworks have been associated with anticancer activities. They may induce apoptosis in cancer cells via modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : In a study evaluating various pyrimidine derivatives, this compound demonstrated notable antibacterial activity against Gram-positive bacteria, with an IC50 value comparable to standard antibiotics. This suggests potential for development as an antimicrobial agent.
- Anticancer Activity : A series of experiments on cancer cell lines revealed that the compound effectively induced apoptosis in HeLa cells. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Analogs
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to analogs with methoxy (e.g., ) or chloro substituents (e.g., ).
Electronic and Steric Influences :
- Electron-withdrawing groups (e.g., CF3 in the target compound) may alter electron density at the pyrimidine ring, affecting binding to targets like TLR4 .
- Bulky substituents (e.g., phenacylthio in ) introduce steric hindrance, which could limit interaction with deep binding pockets.
Biological Relevance :
- Compounds with thioether-linked acetic acid moieties (e.g., ) exhibit TLR4 modulation, suggesting that the thioether group in the target compound may play a role in ligand-receptor interactions.
- The absence of polar groups (e.g., carboxylic acids) in the target compound may reduce solubility but enhance blood-brain barrier penetration compared to analogs like .
Challenges:
- The trifluoromethylbenzyl group may require specialized reagents (e.g., CF3-containing benzyl halides) for efficient coupling.
- Steric hindrance from bulky substituents can reduce reaction yields, necessitating optimized catalysts (e.g., Pd-based systems in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
